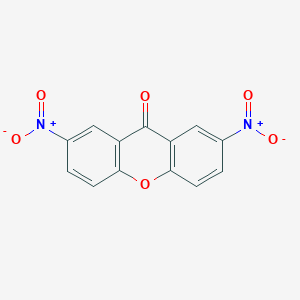![molecular formula C24H22N2O5 B187311 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid CAS No. 355821-80-6](/img/structure/B187311.png)
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid, also known as CUDC-907, is a potent dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K). It is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer.
作用機序
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid works by inhibiting both HDAC and PI3K, two important targets in cancer therapy. HDAC inhibitors are known to induce cell cycle arrest and apoptosis, while PI3K inhibitors block signaling pathways that promote cancer cell survival and proliferation. By targeting both HDAC and PI3K, 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has a dual mechanism of action that can lead to more potent antitumor effects.
生化学的および生理学的効果
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. It has also been shown to modulate the expression of genes involved in cancer cell survival and proliferation. In addition, 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has been shown to have antiangiogenic effects, which can help to block the formation of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
One advantage of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is its dual mechanism of action, which can lead to more potent antitumor effects compared to single-target inhibitors. Another advantage is its ability to synergize with other anticancer agents, which can enhance its therapeutic efficacy. However, one limitation of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is its potential toxicity, which can limit its clinical use. In addition, further studies are needed to determine the optimal dosing regimen and treatment duration.
将来の方向性
There are several future directions for the development of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid. One direction is to explore its potential in combination with other anticancer agents, such as immunotherapy and targeted therapy. Another direction is to investigate its efficacy in specific cancer types, such as breast cancer and lung cancer. In addition, further studies are needed to determine the optimal dosing regimen and treatment duration, as well as to identify biomarkers that can predict response to treatment.
合成法
The synthesis of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials are commercially available and can be easily obtained. The coupling reaction involves the use of a palladium catalyst and requires careful optimization of the reaction conditions. The final purification is typically done using column chromatography to obtain pure 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid.
科学的研究の応用
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has been extensively studied in preclinical models of cancer, and has shown potent antitumor activity in a variety of cancer types, including lymphoma, leukemia, and solid tumors. It has also been shown to have synergistic effects with other anticancer agents, such as chemotherapy and immunotherapy.
特性
CAS番号 |
355821-80-6 |
|---|---|
製品名 |
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
分子式 |
C24H22N2O5 |
分子量 |
418.4 g/mol |
IUPAC名 |
6-[[4-(1,3-dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C24H22N2O5/c1-13-11-19(20(24(30)31)12-14(13)2)21(27)25-15-7-9-16(10-8-15)26-22(28)17-5-3-4-6-18(17)23(26)29/h3-10,19-20H,11-12H2,1-2H3,(H,25,27)(H,30,31) |
InChIキー |
LVFLAQWNCZHCGE-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(C(C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
正規SMILES |
CC1=C(CC(C(C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
その他のCAS番号 |
355821-80-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



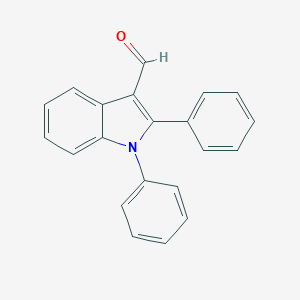
![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)
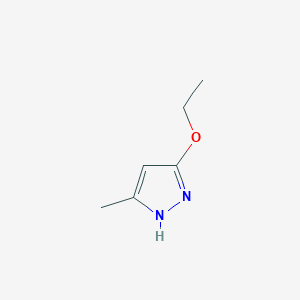
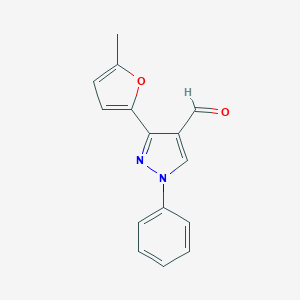
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
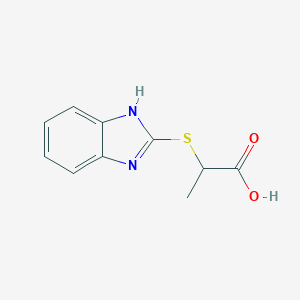
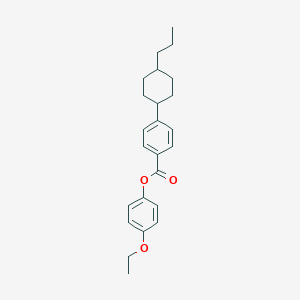
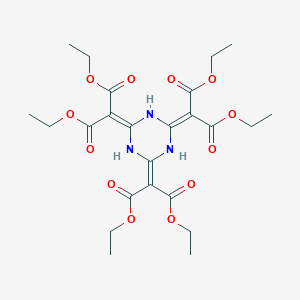
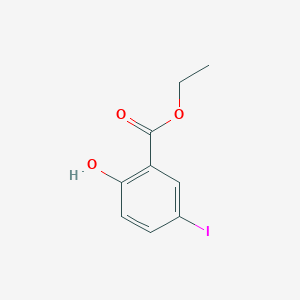
![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
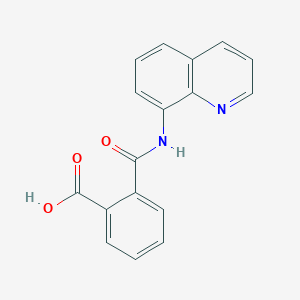
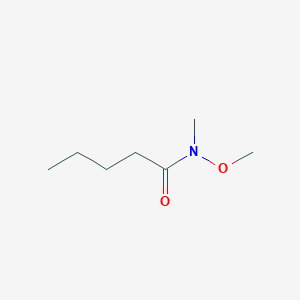
![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)
